molecular formula C18H16N2O2 B12020088 1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-20-8

1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12020088
CAS No.: 618102-20-8
M. Wt: 292.3 g/mol
InChI Key: BRMDNCOGNHMNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of two tolyl groups attached to the pyrazole ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions. The reaction proceeds through a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton in good to excellent yields . The reaction conditions are generally mild, and the process exhibits wide group tolerance, making it suitable for the synthesis of various pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory-scale synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The tolyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products

The major products formed from these reactions include oxidized or reduced pyrazole derivatives and substituted pyrazole compounds with different functional groups attached to the tolyl rings.

Scientific Research Applications

1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, particularly those involved in inflammatory and oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cyclooxygenase and lipoxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-M-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two tolyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

618102-20-8

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O2/c1-12-6-8-14(9-7-12)16-11-17(18(21)22)20(19-16)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,21,22)

InChI Key

BRMDNCOGNHMNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.